Hept-6-yn-1-amine hydrochloride
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Overview
Description
Hept-6-yn-1-amine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a derivative of hept-6-yn-1-amine, where the amine group is protonated to form the hydrochloride salt. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-6-yn-1-amine can be synthesized through several methods. One common method involves the reaction of hept-6-yne with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 50°C and pressures of 1 to 5 atmospheres. The resulting hept-6-yn-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of hept-6-yn-1-amine;hydrochloride often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity. The process typically includes the following steps:
- Synthesis of hept-6-yn-1-amine from hept-6-yne and ammonia.
- Purification of hept-6-yn-1-amine through distillation or crystallization.
- Conversion of hept-6-yn-1-amine to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Hept-6-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hept-6-ynoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of hept-6-yn-1-amine;hydrochloride can yield hept-6-ene-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as hept-6-yn-1-amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Hept-6-ynoic acid.
Reduction: Hept-6-ene-1-amine.
Substitution: Various hept-6-yn-1-amine derivatives depending on the substituent used.
Scientific Research Applications
Hept-6-yn-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of hept-6-yn-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Hept-6-yn-1-amine hydrochloride can be compared with other similar compounds such as:
Hept-6-yn-1-amine: The parent compound without the hydrochloride salt.
Hept-6-ene-1-amine: A reduced form of hept-6-yn-1-amine.
Hept-6-ynoic acid: An oxidized form of hept-6-yn-1-amine.
Uniqueness
This compound is unique due to its ability to form stable salts, which enhances its solubility and stability in various solvents. This property makes it particularly useful in pharmaceutical and industrial applications where solubility and stability are critical.
Properties
IUPAC Name |
hept-6-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-3-4-5-6-7-8;/h1H,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHDTOWPUPAYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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